Melperone's Reduced Extrapyramidal Side Effect Liability Compared to Haloperidol
In a chronic rodent model of tardive dyskinesia, melperone demonstrated a significantly lower propensity to induce vacuous chewing movements (VCMs) compared to haloperidol. Haloperidol at 0.2 and 0.4 mg/kg/day increased VCMs, whereas melperone at doses of 2.4, 5.1, and 11.0 mg/kg/day did not differ from untreated controls [1].
| Evidence Dimension | Induction of vacuous chewing movements (a model of tardive dyskinesia) |
|---|---|
| Target Compound Data | No significant increase in VCMs vs. untreated controls at 2.4, 5.1, and 11.0 mg/kg/day |
| Comparator Or Baseline | Haloperidol: Significant increase in VCMs at 0.2 and 0.4 mg/kg/day |
| Quantified Difference | Qualitative difference: significant effect observed with haloperidol but not with melperone |
| Conditions | Chronic administration (12 months) to rats via drinking water; oral movements measured monthly |
Why This Matters
For procurement in preclinical research focused on antipsychotic side effect profiles, this data directly supports selecting melperone over haloperidol to minimize motor side effect confounds.
- [1] Gao, X. M., Hashimoto, T., Cooper, T. B., & Tamminga, C. A. (1997). Chronic melperone administration does not enhance oral movements in rats. Psychopharmacology, 130(4), 391-395. DOI: 10.1007/s002130050255 View Source
